molecular formula C7H8N2O4 B105194 Dimethyl 1H-imidazole-4,5-dicarboxylate CAS No. 3304-70-9

Dimethyl 1H-imidazole-4,5-dicarboxylate

Cat. No. B105194
CAS RN: 3304-70-9
M. Wt: 184.15 g/mol
InChI Key: CUIWFAXEALIQJS-UHFFFAOYSA-N
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Description

Dimethyl 1H-imidazole-4,5-dicarboxylate is a chemical compound that serves as a versatile building block in the synthesis of various metal-organic frameworks (MOFs) and coordination polymers due to its strong coordination ability and various coordination modes . It is also a key intermediate in the synthesis of imidazole derivatives, which are of interest due to their potential applications in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of dimethyl 1H-imidazole-4,5-dicarboxylate and its derivatives can be achieved through different methods. For instance, it can be formed as a reaction product from N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate . It can also be synthesized by reacting carbon disulfide with 1,3-dimethyl-4-cyano-5-aminoimidazolidine-2-thione, which is produced by reacting trimethylsilyl cyanide with methyl isothiocyanate followed by methanolysis . Additionally, lithiation of 1-(dimethylsulfamoyl)imidazole followed by substitution with dimethylformamide or methyl formate can yield various aldehyde derivatives .

Molecular Structure Analysis

The molecular structure of dimethyl 1H-imidazole-4,5-dicarboxylate derivatives can exhibit interesting features such as pi-stacked rings and two-dimensional sheets constructed by hydrogen bonds . The crystal structure of these compounds can be determined by X-ray diffraction, which reveals the coordination modes and the overall architecture of the resulting MOFs or coordination polymers . For example, the zwitterionic form of the ligand can show both intra- and intermolecular hydrogen bonding .

Chemical Reactions Analysis

Dimethyl 1H-imidazole-4,5-dicarboxylate can undergo various chemical reactions to form different products. It can react with styrene oxide to produce 4-methoxycarbonyl-1-styrylimidazole-5-carboxylic acid or a lactone derivative . The compound can also participate in the formation of coordination polymers with Cu(II) cations, where it acts as a ligand coordinating through both carboxylate and imidazole groups . Furthermore, it can be involved in the synthesis of imidazole derivatives through reactions with NH-acidic heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 1H-imidazole-4,5-dicarboxylate derivatives, such as their thermal stability and luminescent properties, can be analyzed using techniques like thermogravimetric analysis and photoluminescence spectroscopy . These properties are crucial for their potential applications in materials science. For example, the solid-state luminescent properties of the polymers have been discussed in the context of their metal-organic frameworks . Additionally, the photochromism of dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl has been investigated, showing changes in properties upon irradiation .

Scientific Research Applications

1. Luminescence Sensing Applications

Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized, displaying potential as fluorescence sensors for benzaldehyde-based derivatives. These frameworks exhibit characteristic emission bands of Eu(3+) or Tb(3+) ions, sensitive to various benzaldehyde derivatives, highlighting their potential in luminescence sensing applications (Shi et al., 2015).

2. Spectroscopic Characterization and Reactivity Study

Imidazole derivatives have been synthesized and characterized using a combined experimental and computational approach. Their spectroscopic properties and reactivity were explored, contributing to the understanding of their potential applications in various fields, such as molecular dynamics simulations and molecular docking (Hossain et al., 2018).

3. Coordination Polymers and Photoluminescence Properties

Imidazole dicarboxylate ligands have been used in the construction of three-dimensional and one-dimensional coordination polymers with various metal salts. These polymers exhibit diverse coordination modes and have been investigated for their thermal and photoluminescence properties, suggesting applications in materials science (Xiong et al., 2013).

4. Synthesis and Characterization of Nucleosides

Research has been conducted on the synthesis of imidazole nucleosides, exploring various chemical processes and characterizations. This includes the study of dimethyl imidazole-4,5-dicarboxylate in nucleoside synthesis, providing insights into the synthesis pathways and potential applications in biochemical research (Wyss & Fischer, 1978).

5. Organic Precursor for Nano Particle Synthesis

Imidazole derivatives have been synthesized and proposed as organic precursors for the synthesis of zinc oxide nanoparticles. This research contributes to the development of novel materials and methods in nanotechnology (Padhy et al., 2010).

properties

IUPAC Name

dimethyl 1H-imidazole-4,5-dicarboxylate
Source PubChem
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InChI

InChI=1S/C7H8N2O4/c1-12-6(10)4-5(7(11)13-2)9-3-8-4/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIWFAXEALIQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062966
Record name 1H-Imidazole-4,5-dicarboxylic acid, dimethyl ester
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Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Dimethyl 1H-imidazole-4,5-dicarboxylate

CAS RN

3304-70-9
Record name 4,5-Dimethyl 1H-imidazole-4,5-dicarboxylate
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Record name 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dimethyl ester
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Record name 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dimethyl ester
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Record name 1H-Imidazole-4,5-dicarboxylic acid, dimethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Su, J Qin, Q Ni, H Mu - Synthetic communications, 2003 - Taylor & Francis
Tartaric acid was transformed into imidazole-4,5-dicarboxylic acids 2, then via esterification, hydrazinolysis, condensation with aromatic aldehyde in glacial acetic acid to furnish seven …
Number of citations: 10 www.tandfonline.com
G Roman, MN Rahman, D Vukomanovic… - Chemical biology & …, 2010 - Wiley Online Library
A series of 1‐azolyl‐4‐phenyl‐2‐butanones was designed and synthesized for the inhibition of heme oxygenases (heme oxygenase‐1 and heme oxygenase‐2). The replacement of …
Number of citations: 46 onlinelibrary.wiley.com
QF Zhong, R Liu, G Liu - Molecular diversity, 2015 - Springer
Chronic hepatitis C virus infection represents a serious global public health problem, typically resulting in fibrosis, cirrhosis, and ultimately hepatocellular carcinoma. Based on our …
Number of citations: 9 link.springer.com
Y Chen, R Yang, F Xiao, T Xu, G Mao, GJ Deng - Organic Letters, 2023 - ACS Publications
A three-component strategy was developed for 3-phenyl-9H-imidazo[1,5-a]indol-9-one preparation from indole-2-carboxaldehydes, aromatic aldehydes, and ammonium acetate under …
Number of citations: 3 pubs.acs.org

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